molecular formula C9H16N4OS B6355996 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1822787-57-4

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6355996
CAS No.: 1822787-57-4
M. Wt: 228.32 g/mol
InChI Key: DHWNWFZBZKCEPX-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a chemical compound with the molecular formula C9H16N4OS It is a heterocyclic compound that contains both a piperazine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of 1-(2-methoxyethyl)piperazine with a suitable thiadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the cyclization of a precursor molecule containing both the piperazine and thiadiazole moieties .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine or thiadiazole rings are substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, halides, or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system .

Comparison with Similar Compounds

    1-(2-Methoxyethyl)piperazine: This compound is structurally similar but lacks the thiadiazole ring.

    4-(2-Methoxyethyl)piperazine: Another similar compound with slight structural variations.

    N-(2-Methoxyethyl)piperazine: Similar in structure but with different functional groups.

Uniqueness: 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the presence of both the piperazine and thiadiazole rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-(2-methoxyethyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-14-7-2-8-11-9(15-12-8)13-5-3-10-4-6-13/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWNWFZBZKCEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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